molecular formula C12H17NO2 B8614051 4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol

4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol

Cat. No. B8614051
M. Wt: 207.27 g/mol
InChI Key: HTBWYNUHIPFGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[amino(phenyl)methyl]oxan-4-ol

InChI

InChI=1S/C12H17NO2/c13-11(10-4-2-1-3-5-10)12(14)6-8-15-9-7-12/h1-5,11,14H,6-9,13H2

InChI Key

HTBWYNUHIPFGDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(C2=CC=CC=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dihydro-2H-pyran-4(3H)-one (1001 mg, 10 mmol) and triethylamine (0.279 mL, 2.00 mmol) was slowly added TMS-CN (1190 mg, 12.00 mmol) [Caution: exothermic reaction]. After stirring for 1 hour, the mixture was concentrated under reduced pressure. The residue, dissolved in diethyl ether (10 mL), was added dropwise to phenylmagnesium bromide (3M solution in diethyl ether, 4.33 mL, 13.00 mmol). Additional ˜5 mL of diethyl ether was added and the suspension was stirred for ˜4 hour. To the reaction mixture was added very slowly MeOH (3.0 mL), followed by the careful and slow additions of NaBH4 (454 mg, 12.00 mmol) and MeOH (12 mL) in portions (gas development observed). The reaction mixture was stirred overnight and water (˜6 mL) was added carefully, followed by 10% aqueous HCl solution (˜20 mL). The mixture was vigrously stirred for 4 hour and diethyl ether was added. The separated organic layer was extracted with 10% aqueous HCl solution (1× ˜20 mL). The combined aqueous layers were washed with diethylether (2×). The acidic layers were made basic by the addition of 6N aqueous NaOH solution. The milky white mixture was extracted with DCM (1×), ethyl acetate/THF (1:1; 1×) and ethyl acetate (2×). The organic layers (DCM and ethyl acetate solutions independently) were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered off and concentrated under reduced pressure providing crude 4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol, which was directly used in the next reaction without further purification.
Quantity
1001 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.279 mL
Type
reactant
Reaction Step Four
Quantity
1190 mg
Type
reactant
Reaction Step Five
Quantity
4.33 mL
Type
reactant
Reaction Step Six
Name
Quantity
454 mg
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
6 mL
Type
solvent
Reaction Step Ten
Name
Quantity
12 mL
Type
solvent
Reaction Step Eleven

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